Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole)

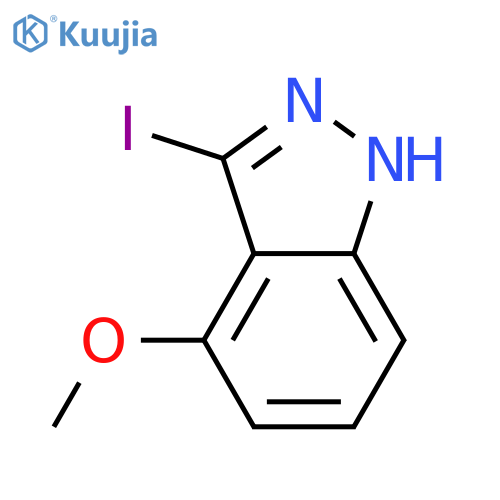

3-Iodo-4-methoxy-1H-indazole structure

商品名:3-Iodo-4-methoxy-1H-indazole

CAS番号:944898-81-1

MF:C8H7IN2O

メガワット:274.058453798294

MDL:MFCD10696794

CID:1040474

PubChem ID:70700906

3-Iodo-4-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-methoxy-1H-indazole

- 1H-Indazole, 3-iodo-4-Methoxy-

- 3-iodo-4-methoxy-2H-indazole

- DTXSID70743694

- F17790

- 944898-81-1

- AB58183

- SCHEMBL14631557

- DB-348317

-

- MDL: MFCD10696794

- インチ: InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)

- InChIKey: WTBLMJGTCGQTPN-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1C(=NN2)I

計算された属性

- せいみつぶんしりょう: 273.96031g/mol

- どういたいしつりょう: 273.96031g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.9Ų

じっけんとくせい

- 密度みつど: 1.941±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.44 g/l)(25ºC)、

3-Iodo-4-methoxy-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A269002765-25g |

3-Iodo-4-methoxy-1H-indazole |

944898-81-1 | 95% | 25g |

$2210.25 | 2023-08-31 | |

| eNovation Chemicals LLC | D516325-5g |

1H-Indazole, 3-iodo-4-methoxy- |

944898-81-1 | 95% | 5g |

$998 | 2024-06-05 | |

| 1PlusChem | 1P005XAS-250mg |

3-Iodo-4-methoxy-1H-indazole |

944898-81-1 | 95% | 250mg |

$89.00 | 2024-04-19 | |

| A2B Chem LLC | AC75636-250mg |

3-Iodo-4-methoxy-1H-indazole |

944898-81-1 | 95% | 250mg |

$57.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D516325-5g |

1H-Indazole, 3-iodo-4-methoxy- |

944898-81-1 | 95% | 5g |

$998 | 2025-02-28 | |

| eNovation Chemicals LLC | D516325-1g |

1H-Indazole, 3-iodo-4-methoxy- |

944898-81-1 | 95% | 1g |

$298 | 2025-02-28 | |

| TRC | I737998-100mg |

3-Iodo-4-Methoxy-1H-Indazole |

944898-81-1 | 100mg |

$190.00 | 2023-05-18 | ||

| Chemenu | CM150256-5g |

3-Iodo-4-methoxy-1H-indazole |

944898-81-1 | 95% | 5g |

$693 | 2024-07-19 | |

| TRC | I737998-500mg |

3-Iodo-4-Methoxy-1H-Indazole |

944898-81-1 | 500mg |

$ 800.00 | 2023-09-07 | ||

| TRC | I737998-1g |

3-Iodo-4-Methoxy-1H-Indazole |

944898-81-1 | 1g |

$ 1240.00 | 2022-06-04 |

3-Iodo-4-methoxy-1H-indazole 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

944898-81-1 (3-Iodo-4-methoxy-1H-indazole) 関連製品

- 290367-99-6(3-Iodo-5-methoxy-1H-indazole)

- 936138-17-9(3-Iodo-6-methoxy-1H-indazole)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 624-75-9(Iodoacetonitrile)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944898-81-1)3-Iodo-4-methoxy-1H-indazole

清らかである:99%

はかる:5g

価格 ($):592.0